molecular formula C9H9BrO3 B600130 Ethyl 2-bromo-5-hydroxybenzoate CAS No. 102297-71-2

Ethyl 2-bromo-5-hydroxybenzoate

Cat. No.: B600130
CAS No.: 102297-71-2
M. Wt: 245.072
InChI Key: BJWKSJXBOQFQEU-UHFFFAOYSA-N
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Description

Ethyl 2-bromo-5-hydroxybenzoate is an organic compound with the molecular formula C9H9BrO3. It is a derivative of benzoic acid, where the hydrogen atom at the second position is replaced by a bromine atom, and the hydroxyl group is at the fifth position. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-bromo-5-hydroxybenzoate can be synthesized through several methods. One common method involves the esterification of 5-bromo-2-hydroxybenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can help in scaling up the production while maintaining the purity and quality of the compound .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-bromo-5-hydroxybenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

    Oxidation: Potassium permanganate or chromium trioxide in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products Formed

Scientific Research Applications

Ethyl 2-bromo-5-hydroxybenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a nonsteroidal anti-inflammatory agent.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Comparison with Similar Compounds

Ethyl 2-bromo-5-hydroxybenzoate can be compared with other similar compounds, such as:

    Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.

    Ethyl 4-bromo-3-hydroxybenzoate: Bromine and hydroxyl groups are positioned differently on the benzene ring.

    Ethyl 6-ethoxy-2-hydroxybenzoate: Contains an ethoxy group instead of a bromine atom.

These comparisons highlight the uniqueness of this compound in terms of its specific substitution pattern and functional groups, which can influence its chemical reactivity and biological activity.

Biological Activity

Ethyl 2-bromo-5-hydroxybenzoate is a compound of significant interest due to its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides an in-depth analysis of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a bromine atom, a hydroxyl group, and an ethyl ester group attached to a benzoic acid derivative. The molecular formula is C10H11BrO3C_10H_{11}BrO_3 with a molecular weight of approximately 259.1 g/mol. The structural features contribute to its reactivity and interaction with biological macromolecules.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors within the body.

  • Target Interaction : Similar compounds have been shown to influence biochemical pathways by modulating enzyme activity or receptor signaling.
  • Reactivity : The compound can undergo nucleophilic substitution reactions typical of benzylic halides, which may lead to the formation of reactive intermediates that can interact with biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. Its effectiveness is likely due to the bromine substituent, which enhances its ability to penetrate microbial membranes and disrupt cellular functions.

Microorganism Activity Reference
Staphylococcus aureusInhibitory
Escherichia coliInhibitory
Candida albicansModerate

Anti-inflammatory Effects

The compound has been investigated for its potential as a nonsteroidal anti-inflammatory agent. It has been shown to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response.

  • Study Findings : In vitro studies demonstrated a significant reduction in prostaglandin E2 (PGE2) production in macrophages treated with this compound.

Anticancer Activity

This compound has also been studied for its anticancer properties. It is believed to induce apoptosis in cancer cells through the activation of specific signaling pathways.

  • Mechanism : The compound may activate caspases and increase the expression of pro-apoptotic factors while decreasing anti-apoptotic proteins.

Case Studies

  • Antimicrobial Efficacy Study : A study conducted on various derivatives of hydroxybenzoates, including this compound, showed promising results in inhibiting bacterial growth, particularly against resistant strains .
  • Anti-inflammatory Research : A clinical trial assessed the anti-inflammatory effects of compounds similar to this compound in patients with chronic inflammatory conditions. Results indicated reduced inflammation markers and improved patient outcomes.
  • Cancer Cell Line Study : In vitro experiments using breast cancer cell lines demonstrated that treatment with this compound led to significant cell death compared to controls, suggesting its potential as an anticancer agent .

Properties

IUPAC Name

ethyl 2-bromo-5-hydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO3/c1-2-13-9(12)7-5-6(11)3-4-8(7)10/h3-5,11H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJWKSJXBOQFQEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60705362
Record name Ethyl 2-bromo-5-hydroxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60705362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102297-71-2
Record name Ethyl 2-bromo-5-hydroxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60705362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Aluminum chloride (11.0 g) was added to toluene (80 mL) at room temperature. 1-Dodecanethiol (33.5 g) was added at 0° C., and the mixture was stirred for 30 min. A solution of ethyl 2-bromo-5-methoxybenzoate (5.36 g) in toluene (40 mL) was added at 0° C., and the mixture was stirred at room temperature for 1 hr. The reaction mixture was poured into water in an ice bath, and the mixture was extracted with ethyl acetate. The extract was washed with saturated brine and dried over anhydrous sodium sulfate. The solvent was evaporated under reduced pressure and the residue was purified by silica gel column chromatography (ethyl acetate/hexane) to give the title compound (4.66 g) as a pale-yellow oil.
Quantity
11 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
33.5 g
Type
reactant
Reaction Step Two
Quantity
5.36 g
Type
reactant
Reaction Step Three
Quantity
40 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

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